1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine
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Overview
Description
1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine is an organic compound that features a cyclopropyl group attached to an ethanamine moiety, with a 2,3-dihydrobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine typically involves the formation of the cyclopropyl ring followed by the attachment of the ethanamine group. One common method involves the cyclopropanation of a suitable precursor, followed by amination. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol: A similar compound with an ethanol group instead of an ethanamine group.
2,3-Dihydrobenzofuran derivatives: Other derivatives of 2,3-dihydrobenzofuran with different functional groups.
Uniqueness
1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine is unique due to its specific combination of a cyclopropyl group and an ethanamine moiety attached to a 2,3-dihydrobenzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C13H17NO/c1-8(14)11-7-12(11)9-2-3-13-10(6-9)4-5-15-13/h2-3,6,8,11-12H,4-5,7,14H2,1H3 |
InChI Key |
ATVUCOFCESBIAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1C2=CC3=C(C=C2)OCC3)N |
Origin of Product |
United States |
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